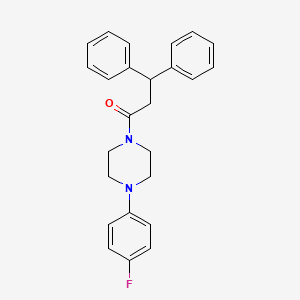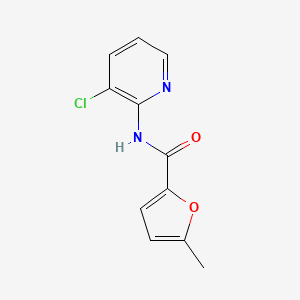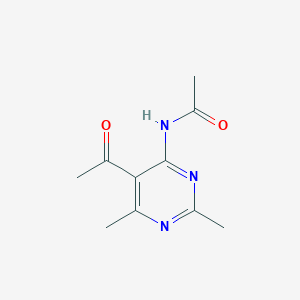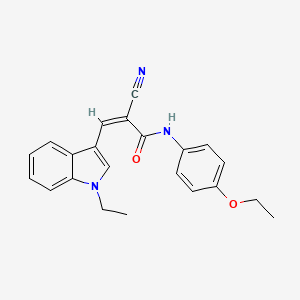![molecular formula C21H14ClN3O B3442747 N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B3442747.png)
N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide, commonly known as CPI-203, is a small molecule inhibitor that has shown great potential in the field of cancer research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development and progression of various types of cancer, and their inhibition has emerged as a promising strategy for cancer therapy.
Mecanismo De Acción
CPI-203 exerts its anti-tumor effects through the inhibition of N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide proteins, which are involved in the regulation of gene expression. N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide proteins bind to acetylated histones and recruit transcriptional machinery to promote the expression of genes involved in cell growth and survival. By inhibiting N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide proteins, CPI-203 disrupts this process and leads to the downregulation of genes that are critical for cancer cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
CPI-203 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for its anti-tumor effects. In addition, CPI-203 has been shown to inhibit the proliferation and migration of cancer cells, as well as angiogenesis (the formation of new blood vessels that supply nutrients to tumors). CPI-203 has also been shown to modulate the immune system, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPI-203 is its high potency and specificity for N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide proteins, which makes it an attractive candidate for cancer therapy. However, one limitation is its poor solubility in water, which may make it difficult to administer in vivo. In addition, the optimal dosing and scheduling of CPI-203 in clinical trials is still being investigated.
Direcciones Futuras
There are several future directions for the development of CPI-203 and other N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide inhibitors. One area of interest is the identification of biomarkers that can predict response to N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide inhibition, which may help to identify patients who are most likely to benefit from this therapy. Another area of interest is the combination of N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide inhibitors with other anti-cancer agents, such as immunotherapy or targeted therapy, to improve treatment outcomes. Finally, the development of more potent and selective N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide inhibitors may further improve the efficacy and safety of this class of drugs.
Aplicaciones Científicas De Investigación
CPI-203 has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. In addition, CPI-203 has been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-prop-2-ynylindol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O/c1-2-11-25-14-16(19-5-3-4-6-20(19)25)12-15(13-23)21(26)24-18-9-7-17(22)8-10-18/h1,3-10,12,14H,11H2,(H,24,26)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMXWAMYGJPBA-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442668.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442696.png)
![3-chloro-N-(4-cyanophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442703.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442707.png)
![3,6,6-trimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3442712.png)
![9-benzyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B3442715.png)

![4-(1-azepanyl)-1-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3442723.png)


![3-[(4-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442758.png)
![3-[(4-methyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442761.png)

![1-[1-(4-methoxyphenyl)-5-methyl-7-phenyl-1H-imidazo[4,5-b]pyridin-6-yl]ethanone](/img/structure/B3442767.png)